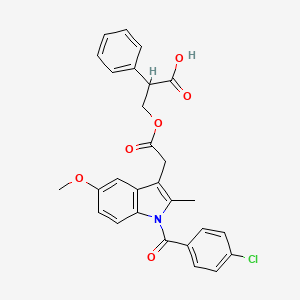

Tropesin

Description

Properties

CAS No. |

65828-79-7 |

|---|---|

Molecular Formula |

C28H24ClNO6 |

Molecular Weight |

505.9 g/mol |

IUPAC Name |

3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-2-phenylpropanoic acid |

InChI |

InChI=1S/C28H24ClNO6/c1-17-22(15-26(31)36-16-24(28(33)34)18-6-4-3-5-7-18)23-14-21(35-2)12-13-25(23)30(17)27(32)19-8-10-20(29)11-9-19/h3-14,24H,15-16H2,1-2H3,(H,33,34) |

InChI Key |

UCCJWNPWWPJKGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(C4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tropisetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron, a potent and selective therapeutic agent, exhibits a dual mechanism of action primarily characterized by its competitive antagonism of the serotonin 5-HT3 receptor and its partial agonism of the α7-nicotinic acetylcholine receptor (α7-nAChR). This dual activity underlies its clinical efficacy as an antiemetic in the management of chemotherapy- and radiotherapy-induced nausea and vomiting, and also suggests its potential in treating a range of other conditions including inflammatory disorders and neurological diseases. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate the pharmacodynamics of tropisetron.

Introduction

Tropisetron is a well-established drug primarily indicated for the prevention of nausea and vomiting associated with cytotoxic therapies.[1][2] Its primary pharmacological classification is a selective 5-HT3 receptor antagonist.[3] Chemically, it is an indole derivative.[2][4] Beyond its antiemetic effects, emerging research has highlighted its function as a partial agonist at α7-nicotinic acetylcholine receptors, opening avenues for its therapeutic application in other disease areas.[5][6] This guide will delve into the intricate molecular interactions and downstream signaling cascades modulated by tropisetron at these two key receptor targets.

Primary Mechanism of Action: 5-HT3 Receptor Antagonism

Tropisetron competitively blocks the action of serotonin at 5-HT3 receptors.[4] These ligand-gated ion channels are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[7][3][4] By inhibiting the binding of serotonin, tropisetron effectively suppresses the signaling cascade that leads to nausea and vomiting.[4]

Signaling Pathway of 5-HT3 Receptor Antagonism

The binding of serotonin to the 5-HT3 receptor normally induces a conformational change that opens a non-selective cation channel, leading to depolarization of the neuron and initiation of the emetic reflex. Tropisetron, by competitively binding to the orthosteric site of the receptor, prevents this serotonin-induced channel opening.[8]

Quantitative Data: 5-HT3 Receptor Binding

The affinity and inhibitory concentration of tropisetron at the 5-HT3 receptor have been quantified in various studies.

| Parameter | Value | Species/System | Reference |

| Ki | 5.3 nM | Not specified | [4] |

| IC50 | 70.1 ± 0.9 nM | Not specified | [4][9] |

Experimental Protocol: 5-HT3 Receptor Radioligand Binding Assay

A common method to determine the binding affinity of tropisetron for the 5-HT3 receptor is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of tropisetron for the 5-HT3 receptor.

Materials:

-

Cell membranes expressing the human 5-HT3A receptor.

-

Radioligand: [3H]granisetron.

-

Non-labeled competitor: Tropisetron at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

96-well plates.

Procedure:

-

Prepare a series of dilutions of tropisetron.

-

In a 96-well plate, add the cell membranes, [3H]granisetron (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known 5-HT3 antagonist (for non-specific binding), or varying concentrations of tropisetron.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of tropisetron by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the tropisetron concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of tropisetron that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Mechanism of Action: α7-Nicotinic Acetylcholine Receptor Partial Agonism

Tropisetron also acts as a partial agonist at the α7-nicotinic acetylcholine receptor (α7-nAChR).[5][10] This receptor is a ligand-gated ion channel highly expressed in the central nervous system, particularly in regions associated with cognition and inflammation.[6] The activation of α7-nAChRs by tropisetron is implicated in its anti-inflammatory and potential neuroprotective effects.[11][12]

Signaling Pathways of α7-nAChR Agonism

As a partial agonist, tropisetron binds to and activates the α7-nAChR, leading to the influx of cations, primarily Ca2+. This increase in intracellular calcium can trigger various downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the suppression of pro-inflammatory pathways like JAK2/NF-κB. Additionally, tropisetron has been shown to inhibit the calcineurin pathway, which is crucial for T-cell activation and IL-2 production.[2]

Quantitative Data: α7-nAChR Binding and Activation

The affinity and efficacy of tropisetron at the α7-nAChR have been determined through various experimental approaches.

| Parameter | Value | Species/System | Reference |

| Ki | 6.9 nM | Not specified | [3] |

| EC50 | ~2.4 µM | Human α7 nAChRs in Xenopus oocytes | [3][10] |

| EC50 | ~1.5 µM | Human α7β2 nAChRs in Xenopus oocytes | [10] |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The partial agonist activity of tropisetron at α7-nAChRs is often characterized using electrophysiological techniques in Xenopus oocytes expressing the receptor.

Objective: To determine the half-maximal effective concentration (EC50) and efficacy of tropisetron at the human α7-nAChR.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human α7-nAChR subunit.

-

Microinjection setup.

-

Two-electrode voltage clamp (TEVC) amplifier and data acquisition system.

-

Perfusion system.

-

Oocyte recording chamber.

-

Recording solution (e.g., Ringer's solution).

-

Tropisetron solutions at various concentrations.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the human α7-nAChR. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

TEVC Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage clamping and the other for current recording.

-

Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply acetylcholine (the natural agonist) at a saturating concentration to determine the maximal current response (Imax).

-

Apply increasing concentrations of tropisetron to the oocyte via the perfusion system and record the resulting inward current.

-

Data Analysis: Measure the peak current amplitude at each tropisetron concentration.

-

Normalize the current responses to the maximal response obtained with acetylcholine.

-

Plot the normalized current as a function of the logarithm of the tropisetron concentration to generate a dose-response curve.

-

Fit the curve with the Hill equation to determine the EC50 value and the maximal efficacy of tropisetron relative to acetylcholine.

Conclusion

The mechanism of action of tropisetron is multifaceted, involving a primary role as a potent and selective 5-HT3 receptor antagonist, which is the basis for its established antiemetic properties. Additionally, its partial agonism at α7-nicotinic acetylcholine receptors confers anti-inflammatory and potential neuroprotective effects, suggesting a broader therapeutic utility. The quantitative data and experimental methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and leverage the unique pharmacological profile of tropisetron. A thorough understanding of these dual mechanisms is crucial for the rational design of future clinical trials and the development of novel therapeutic strategies.

References

- 1. Occupancy of α7 Nicotinic Acetylcholine Receptors in the Brain by Tropisetron: A Positron Emission Tomography Study Using [11C]CHIBA-1001 in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. selleckchem.com [selleckchem.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Tropisetron via α7 nicotinic acetylcholine receptor suppresses tumor necrosis factor-α-mediated cell responses of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Ameliorating effects of tropisetron on dopaminergic disruption of prepulse inhibition via the alpha(7) nicotinic acetylcholine receptor in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of alpha-7 nicotinic acetylcholine receptor by tropisetron mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropesin (VUFB 12018) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropesin (VUFB 12018), also known by its synonym Repanidal, is a nonsteroidal anti-inflammatory agent (NSAIA) with demonstrated antifungal properties. This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of Tropesin, with a focus on its potential applications in research and drug development. The information presented herein is a synthesis of available data, intended to serve as a foundational resource for scientific inquiry.

Chemical Identity and Structure

Tropesin is chemically identified as Repandiol, a natural diepoxide compound. The definitive chemical structure is (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2] This structure was elucidated through spectroscopic analysis and confirmed by the synthesis of optically active Repandiol.[1][2]

The chemical structure of Tropesin (Repandiol) is visualized in the diagram below.

Caption: Chemical structure of Tropesin (Repandiol).

Physicochemical Properties

A summary of the key physicochemical properties of Tropesin (Repandiol) is provided in the table below.[3]

| Property | Value | Source |

| Molecular Formula | C10H10O4 | PubChem |

| Molecular Weight | 194.18 g/mol | PubChem |

| Physical Description | Solid | HMDB |

| Melting Point | 168 - 169 °C | HMDB |

| Stereochemistry | (2R,3R,8R,9R) | [1][2] |

Biological Activity

Tropesin has been characterized as a nonsteroidal anti-inflammatory agent and an antifungal compound.[4] Its biological activities have been primarily associated with its identity as Repandiol, a cytotoxic diepoxide isolated from the mushroom Hydnum repandum.[1][2][5]

Antifungal Activity

Tropesin is noted for its ability to inhibit the growth of Trichoderma viride.[4] While the specific mechanism of this antifungal action is not yet fully elucidated, it is a key characteristic of the compound. Extracts of Hydnum repandum, from which the core molecule Repandiol is isolated, have demonstrated mild antibiotic effects against various bacteria, including Staphylococcus epidermidis, Staphylococcus aureus, Enterobacter aerogenes, and Bacillus subtilis.[4]

Anti-inflammatory and Cytotoxic Activity

As an NSAIA, Tropesin is presumed to possess anti-inflammatory properties. The broader class of alkynyl-containing compounds from mushrooms, to which Tropesin belongs, is known for a range of pharmacological activities, including anti-inflammatory and antitumor effects.[5] Repandiol has displayed potent cytotoxic activity against various tumor cells, with a particular effect noted against colon adenocarcinoma cells.[1][2][4]

Mechanism of Action (Hypothesized)

The precise molecular mechanisms underlying the anti-inflammatory and antifungal activities of Tropesin are not yet well-defined in the available scientific literature.

Potential Anti-inflammatory Pathway

Given its classification as an NSAIA, it is plausible that Tropesin's anti-inflammatory effects may involve the modulation of key inflammatory pathways. A generalized hypothetical workflow for investigating its anti-inflammatory mechanism is presented below.

Caption: A conceptual workflow for studying Tropesin's anti-inflammatory effects.

Potential Antifungal Signaling Disruption

The antifungal activity of Tropesin against Trichoderma viride suggests interference with essential cellular processes in the fungus. The diepoxide functional groups in its structure are reactive and could potentially interact with key fungal enzymes or structural proteins.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Tropesin are not extensively available in the public domain. However, based on related compounds, the following outlines a general approach that could be adapted for its study.

Synthesis

The synthesis of the core butadiyne structure can be approached through methods like the oxidative coupling of terminal alkynes. While a specific protocol for Tropesin is not detailed, the synthesis of a related precursor, 1,4-bis(trimethylsilyl)buta-1,3-diyne, involves the Hay coupling of trimethylsilylacetylene in the presence of a copper(I) chloride-tetramethylethylenediamine (TMEDA) catalyst and oxygen. This precursor can then be further modified to yield the desired diol and subsequent epoxidation to form Tropesin.

Antifungal Susceptibility Testing

A standard method to quantify the antifungal activity of Tropesin against Trichoderma viride would involve broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

General Protocol:

-

Prepare a stock solution of Tropesin in a suitable solvent (e.g., DMSO).

-

Serially dilute the Tropesin stock solution in a multi-well plate containing a fungal growth medium.

-

Inoculate the wells with a standardized suspension of Trichoderma viride spores.

-

Incubate the plate under appropriate conditions for fungal growth.

-

Determine the MIC as the lowest concentration of Tropesin that visibly inhibits fungal growth.

Caption: Workflow for a typical antifungal susceptibility assay.

Conclusion and Future Directions

Tropesin (VUFB 12018), or Repandiol, presents a chemical scaffold with documented cytotoxic and antifungal activities. Its characterization as a nonsteroidal anti-inflammatory agent suggests a broader therapeutic potential. However, a significant gap exists in the scientific literature regarding its specific mechanisms of action, detailed pharmacological profiling, and in vivo efficacy and safety.

Future research should focus on:

-

Elucidating the specific molecular targets of Tropesin in both inflammatory and fungal pathways.

-

Conducting comprehensive in vitro and in vivo studies to quantify its anti-inflammatory and antifungal efficacy.

-

Exploring the structure-activity relationships of Tropesin derivatives to optimize its therapeutic properties.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of Tropesin as a novel therapeutic agent.

References

- 1. Repandiol, a new cytotoxic diepoxide from the mushrooms Hydnum repandum and H. repandum var. album. | Semantic Scholar [semanticscholar.org]

- 2. Repandiol, a new cytotoxic diepoxide from the mushrooms Hydnum repandum and H. repandum var. album - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxiranemethanol, 3,3'-(1,3-butadiyne-1,4-diyl)bis-, (2R,2'R,3R,3'R)- | C10H10O4 | CID 127295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The alkynyl-containing compounds from mushrooms and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Evaluating the Antifungal Activity of a Novel Compound Against Trichoderma viride

Disclaimer: As of late 2025, there is no publicly available scientific literature or data regarding an antifungal agent named "Repanidal." Therefore, this document serves as a comprehensive, hypothetical technical guide outlining the established methodologies and frameworks that researchers, scientists, and drug development professionals would employ to evaluate the antifungal activity of a novel compound, herein referred to as "Hypothetical Agent X," against Trichoderma viride.

Introduction to Trichoderma viride

Trichoderma viride is a filamentous fungus belonging to the phylum Ascomycota. It is commonly found in soil and is known for its biocontrol properties against various plant pathogenic fungi.[1] However, certain species of Trichoderma can also be opportunistic pathogens in immunocompromised individuals.[2][3] The cell wall of T. viride mycelia is primarily composed of β-(1,3)-glucans and chitin, making these structures prime targets for antifungal agents.[4][5][6] Understanding the susceptibility of T. viride to antifungal compounds is crucial for both agricultural and clinical applications.

Quantitative Antifungal Susceptibility Data (Hypothetical)

The following tables present hypothetical data on the in vitro antifungal activity of "Hypothetical Agent X" against Trichoderma viride, compared with common antifungal drugs.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Hypothetical Agent X and Control Antifungals against Trichoderma viride

| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |

| Hypothetical Agent X | 8 | 16 | 32 |

| Amphotericin B | 2 | 4 | 8 |

| Voriconazole | 1 | 2 | >16 |

| Caspofungin | 0.5 | 1 | 2 |

MIC₅₀/₉₀: The minimum concentration of the drug that inhibits the growth of 50% or 90% of the tested isolates, respectively. MFC: The lowest concentration of an antifungal agent that kills the fungus.

Table 2: Zone of Inhibition Diameters for Hypothetical Agent X and Control Antifungals against Trichoderma viride

| Compound (Disk Content) | Mean Zone of Inhibition (mm) ± SD |

| Hypothetical Agent X (50 µg) | 18 ± 2.1 |

| Voriconazole (1 µg) | 25 ± 3.5 |

| Filter Paper Control (DMSO) | 0 |

SD: Standard Deviation

Detailed Experimental Protocols

Fungal Strain and Culture Conditions

Trichoderma viride (e.g., ATCC strain) is cultured on Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days to allow for sufficient sporulation. Spore suspensions are prepared by flooding the agar surface with sterile 0.85% saline containing 0.1% Tween 80 and gently scraping the surface. The resulting suspension is filtered through sterile glass wool to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration for each assay.[7]

Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi.[8][9]

-

Preparation of Antifungal Solutions: Stock solutions of "Hypothetical Agent X" and control antifungals are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.

-

Inoculum Preparation: The T. viride spore suspension is diluted in RPMI 1640 to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.[8]

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48-72 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth compared to the drug-free control well.

Disk Diffusion Assay

-

Agar Plate Preparation: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is used to enhance fungal growth and zone definition.[8]

-

Inoculation: A sterile cotton swab is dipped into the standardized spore suspension (1 x 10⁶ to 5 x 10⁶ spores/mL) and swabbed evenly across the entire surface of the agar plate.[8]

-

Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of "Hypothetical Agent X" and placed onto the inoculated agar surface.

-

Incubation: The plates are incubated at 28-30°C for 48-72 hours.

-

Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for antifungal susceptibility testing of T. viride.

Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis

A common mechanism of action for antifungal drugs is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[10][11][12] The following diagram illustrates a hypothetical scenario where "Hypothetical Agent X" targets this pathway.

Caption: Hypothetical inhibition of ergosterol biosynthesis by Agent X.

Hypothetical Signaling Pathway: Disruption of Cell Wall Synthesis

Another major target for antifungal agents is the synthesis of the fungal cell wall.[4][5] Echinocandins, for example, inhibit the synthesis of β-(1,3)-glucan.

Caption: Hypothetical disruption of cell wall synthesis by Agent X.

Conclusion

This guide provides a foundational framework for the systematic evaluation of a novel antifungal compound against Trichoderma viride. By employing standardized protocols for determining quantitative susceptibility and by investigating the potential mechanisms of action, such as the disruption of ergosterol or cell wall biosynthesis, researchers can effectively characterize the antifungal properties of new therapeutic candidates. The use of clear data presentation and visual diagrams is essential for the effective communication of these findings within the scientific community. Further studies would be necessary to validate these in vitro findings through in vivo models and to fully elucidate the specific molecular interactions between a novel compound and its fungal target.

References

- 1. Trichoderma viride - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Some chemical and structural features of the conidial wall of Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-wall composition and polysaccharide synthase activity changes following photoinduction in Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Synthesis and Discovery of Tropesin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropesin (CAS Registry Number: 65189-78-8), a tropic acid ester of the well-established nonsteroidal anti-inflammatory drug (NSAID) indomethacin, has been recognized for its anti-inflammatory, analgesic, and intriguing antifungal properties. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological activities of Tropesin, with a focus on its core pharmacological profile. While detailed experimental data from contemporary studies are not extensively available in publicly accessible literature, this document consolidates the foundational knowledge of the compound, including its likely mechanism of action and the established methodologies for evaluating its therapeutic effects.

Introduction

Tropesin, also known by its trademark Repanidal, is chemically designated as 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid 2-carboxy-2-phenylethyl ester. As a derivative of indomethacin, its primary pharmacological activities are presumed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This guide will delve into the known aspects of Tropesin's synthesis, its biological activities, and the experimental frameworks used to characterize such compounds.

Physicochemical Properties of Tropesin

A summary of the key physicochemical properties of Tropesin is presented in the table below.

| Property | Value |

| CAS Registry Number | 65189-78-8 |

| Molecular Formula | C₂₈H₂₄ClNO₆ |

| Molecular Weight | 505.95 g/mol |

| IUPAC Name | 2-carboxy-2-phenylethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate |

Synthesis of Tropesin

General Synthetic Workflow

The logical workflow for the synthesis of Tropesin can be conceptualized as a two-step process, starting from the activation of indomethacin followed by its reaction with tropic acid.

Experimental Protocol: A Generalized Approach

Based on standard organic synthesis principles for esterification, a generalized protocol for the synthesis of Tropesin would involve the following steps. It is important to note that this is a representative protocol and specific details may vary.

-

Activation of Indomethacin: Indomethacin is reacted with a suitable activating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to form the corresponding acyl chloride. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

-

Esterification: The activated indomethacin is then reacted with tropic acid in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrogen chloride byproduct. The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The organic phase is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure Tropesin.

Biological Activities of Tropesin

Tropesin exhibits a range of biological activities, including anti-inflammatory, analgesic, and antifungal effects.

Anti-inflammatory and Analgesic Activity

As a derivative of indomethacin, Tropesin's anti-inflammatory and analgesic properties are attributed to its inhibition of COX enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

The inhibition of COX enzymes by NSAIDs like Tropesin reduces the production of prostaglandins, thereby alleviating inflammation and pain. The prostaglandin synthesis pathway is a critical target for anti-inflammatory drugs.

Standard preclinical models are used to evaluate the anti-inflammatory and analgesic efficacy of compounds like Tropesin.

-

Carrageenan-Induced Paw Edema: This is a widely used in vivo assay to assess anti-inflammatory activity. Inflammation is induced by injecting carrageenan into the paw of a rodent, and the reduction in paw volume after administration of the test compound is measured over time.

-

Hot Plate Test: This method is used to evaluate the central analgesic activity of a compound. The latency of an animal's response to a thermal stimulus (e.g., licking its paws or jumping) on a heated surface is measured before and after drug administration. An increase in latency indicates an analgesic effect.

Antifungal Activity

Tropesin has been reported to inhibit the growth of the fungus Trichoderma viride. The exact mechanism of this antifungal action is not well-elucidated in the available literature.

The antifungal activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC).

-

Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For fungi, this is often done using a broth microdilution method, where various concentrations of the compound are incubated with a standardized fungal inoculum, and fungal growth is assessed visually or spectrophotometrically after a specific incubation period.

Quantitative Data

Despite a thorough search of publicly available scientific literature, specific quantitative data for Tropesin, such as IC₅₀ values for COX-1 and COX-2 inhibition, ED₅₀ values in analgesic models, and MIC values against Trichoderma viride, could not be located. This information is likely contained within the original patents or in older, non-digitized scientific journals.

Conclusion

Tropesin is a synthetically accessible derivative of indomethacin with established anti-inflammatory, analgesic, and antifungal properties. Its primary mechanism of action as an NSAID is believed to be the inhibition of COX enzymes, a hallmark of this class of drugs. While the foundational knowledge about Tropesin is established, there is a notable absence of detailed, modern experimental data in the public domain. Further research to fully characterize its pharmacological and toxicological profile using contemporary methodologies would be of significant value to the scientific and drug development communities. Such studies would provide a clearer understanding of its therapeutic potential and its place within the landscape of anti-inflammatory and antifungal agents.

An In-depth Technical Guide to Novacoxib: A Novel Selective Non-Steroidal Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novacoxib is a novel, highly selective cyclooxygenase-2 (COX-2) inhibitor belonging to the non-steroidal anti-inflammatory drug (NSAID) class of therapeutics.[1][2] This document provides a comprehensive technical overview of Novacoxib, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study and development of anti-inflammatory therapeutics.

Mechanism of Action

Novacoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms, Novacoxib's high selectivity for COX-2 is designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[1]

The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX-2, Novacoxib effectively reduces the production of these pro-inflammatory prostaglandins.[3][4]

Signaling Pathway

The inflammatory cascade leading to the production of prostaglandins is initiated by various stimuli, such as tissue injury or infection. This leads to the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. The free arachidonic acid is then metabolized by COX-2 to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins. Novacoxib binds to the active site of the COX-2 enzyme, preventing this conversion.

References

- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tropesin

Disclaimer: Publicly available, detailed quantitative data for Tropesin (CAS 65189-78-8), a tropic acid ester of indomethacin, is limited. This guide synthesizes the available information and leverages data from its active metabolite, indomethacin, to provide a comprehensive overview of its expected pharmacological profile. The experimental protocols and diagrams are representative of the standard methodologies used to characterize a nonsteroidal anti-inflammatory drug (NSAID) of this class.

Introduction

Tropesin (also known as Repanidal or VUFB 12018) is a nonsteroidal anti-inflammatory agent (NSAIA) designed as a prodrug of indomethacin.[1] Structurally, it is the tropic acid ester of indomethacin.[1] The rationale for such a chemical modification is typically to improve the therapeutic index of the parent drug, often by altering its absorption profile and reducing direct gastrointestinal toxicity. Upon administration, Tropesin is expected to undergo hydrolysis to release indomethacin, its pharmacologically active metabolite, and tropic acid. The anti-inflammatory, analgesic, and antipyretic effects of Tropesin are therefore attributable to the activity of indomethacin.

Pharmacokinetics

As a prodrug, the pharmacokinetic profile of Tropesin involves its own absorption, distribution, metabolism, and excretion (ADME), as well as that of the released indomethacin. The primary metabolic step is the hydrolysis of the ester bond to liberate indomethacin.

Absorption, Distribution, and Metabolism

Ester prodrugs of indomethacin are designed to be absorbed through the gastrointestinal mucosa, potentially with altered characteristics compared to the parent drug.[2] The hydrolysis of the ester bond can occur systemically in the circulatory system rather than in the gastrointestinal tract itself, which may reduce local irritation.[2] Once indomethacin is released, it is rapidly absorbed and distributed into tissues, including synovial fluid.[3][4] Indomethacin is approximately 90% bound to plasma proteins.[4]

The metabolism of Tropesin itself is dominated by its conversion to indomethacin. The released indomethacin is then further metabolized in the liver to O-desmethylindomethacin, N-deschlorobenzoylindomethacin, and their conjugates, which are pharmacologically inactive.[4]

Excretion

Approximately 60% of an administered dose of indomethacin is excreted in the urine (primarily as glucuronide conjugates), with a significant portion also undergoing biliary secretion and excretion in the feces.[4] A notable degree of enterohepatic circulation of indomethacin occurs.[4]

Pharmacokinetic Parameters of Active Metabolite (Indomethacin)

The following table summarizes key pharmacokinetic parameters for indomethacin, the active moiety of Tropesin. These values are critical for understanding the duration and intensity of the therapeutic effect.

| Parameter | Value | Unit | Reference |

| Bioavailability (Oral) | ~100 | % | [3][5] |

| Time to Peak (Tmax) | 1 - 2 | hours | [4][5] |

| Plasma Half-life (t½) | 2.6 - 11.2 | hours | [5] |

| Volume of Distribution (Vd) | 0.34 - 1.57 | L/kg | [3][5] |

| Plasma Clearance | 0.044 - 0.109 | L/kg/hr | [5] |

| Plasma Protein Binding | ~90 | % | [4] |

Pharmacodynamics

The pharmacodynamic effects of Tropesin are mediated by its active metabolite, indomethacin.

Mechanism of Action

Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] By inhibiting COX-1 and COX-2, indomethacin blocks the synthesis of prostaglandins such as PGE2, leading to its anti-inflammatory, analgesic, and antipyretic effects.[3] Indomethacin may also inhibit phospholipase A2, which would further reduce the availability of the arachidonic acid substrate.[3]

Signaling Pathway

The diagram below illustrates the inhibition of the prostaglandin synthesis pathway by indomethacin, the active metabolite of Tropesin.

Experimental Protocols

The following sections describe representative protocols for evaluating the pharmacokinetic and pharmacodynamic properties of a compound like Tropesin.

Protocol: Human Pharmacokinetic Study

Objective: To determine the single-dose pharmacokinetic profile of oral Tropesin and its active metabolite, indomethacin, in healthy volunteers.

Design: Open-label, single-center, randomized, two-way crossover study.[5][7]

Methodology:

-

Subject Recruitment: A cohort of healthy adult volunteers (n=18) meeting all inclusion/exclusion criteria are enrolled after providing informed consent.

-

Dosing: Subjects are randomized to receive a single oral dose of Tropesin or a molar equivalent dose of indomethacin, separated by a washout period of at least one week. Doses are administered after an overnight fast.

-

Blood Sampling: Venous blood samples (approx. 5 mL) are collected into heparinized tubes at pre-dose (0 hr) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-administration.

-

Plasma Preparation: Samples are centrifuged at 2000 x g for 15 minutes at 4°C. Plasma is harvested and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of both Tropesin and indomethacin are determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.) for both the prodrug and the active metabolite.

Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of indomethacin against COX-1 and COX-2 enzymes.

Design: Colorimetric or fluorometric enzyme inhibition assay.[6][8]

Methodology:

-

Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and assay buffer.

-

Assay Preparation: The assay is performed in a 96-well plate format. Wells are prepared for 100% activity (enzyme + vehicle), background, and inhibitor testing (enzyme + indomethacin at various concentrations).

-

Incubation: Indomethacin, serially diluted in a suitable solvent (e.g., DMSO), is pre-incubated with the COX-1 or COX-2 enzyme in assay buffer for a defined period (e.g., 10 minutes) at 25°C to allow for inhibitor binding.

-

Reaction Initiation: The reaction is initiated by adding the substrate (arachidonic acid) and the colorimetric probe.

-

Measurement: The peroxidase activity of COX, which is coupled to the oxidation of the probe, is measured by monitoring the change in absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic curve to determine the IC50 value.

Logical Relationships

The therapeutic utility of Tropesin is based on its function as a prodrug. The following diagram outlines the logical progression from drug administration to clinical effect, highlighting the central role of metabolic conversion.

References

- 1. Tropesin [drugfuture.com]

- 2. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of indomethacin octyl ester (prodrug) and indomethacin produced from the prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

Tropesin: A Technical Guide to its Preclinical Safety and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

TROPESIN (CAS Registry Number: 65189-78-8), also known as Repanidal, is the tropic acid ester of indomethacin and is classified as a non-steroidal anti-inflammatory drug (NSAID).[1][2] This document provides a comprehensive technical overview of the available preclinical safety and toxicological data for Tropesin. Due to the limited publicly available data specific to Tropesin, this guide incorporates extensive safety information for its parent compound, indomethacin, to provide a robust profile based on chemical structure and mechanism of action. This guide summarizes acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicology data. It also details standardized experimental protocols for key toxicological assays and visualizes the primary signaling pathway of Tropesin through Graphviz diagrams, adhering to best practices for data presentation and visualization for a scientific audience.

Introduction

TROPESIN is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][3] It is chemically identified as 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid 2-carboxy-2-phenylethyl ester.[1] As an ester of the well-characterized NSAID indomethacin, Tropesin's pharmacological and toxicological profiles are expected to be closely related. The primary mechanism of action for this class of drugs is the inhibition of prostaglandin synthesis, which is critical in mediating inflammation, pain, and fever.[4][5][6] Understanding the safety and toxicology of Tropesin is paramount for its potential development and clinical application.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

TROPESIN, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the arachidonic acid cascade, converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[7][8][9][10] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. COX-2 is typically inducible and is upregulated at sites of inflammation.[11] By inhibiting these enzymes, Tropesin reduces the production of prostaglandins, thereby mitigating inflammation and pain.

Non-Clinical Safety and Toxicology

The following sections summarize the available toxicological data for Tropesin and its parent compound, indomethacin. All quantitative data are presented in tables for clarity and ease of comparison.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric from these studies.

| Compound | Species | Route | LD50 | Reference |

| TROPESIN | Mouse (female) | Oral | 190 mg/kg | [1] |

| TROPESIN | Rat (female) | Oral | 140 mg/kg | [1] |

| Indomethacin | Mouse | Oral | 50 mg/kg | [12] |

| Indomethacin | Rat | Oral | 12 mg/kg | [12] |

Table 1: Acute Oral Toxicity Data

Genotoxicity

Genotoxicity assays are conducted to detect direct or indirect damage to DNA, such as gene mutations and chromosomal aberrations. A positive finding in these tests can indicate a potential for carcinogenicity.

Disclaimer: The following results for "Trois" are included for informational purposes; however, it has not been definitively confirmed that "Trois" is identical to Tropesin.

| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |

| Trois | |||||

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With & Without S9 | Up to 5000 µ g/plate | Negative | [1] |

| Chromosomal Aberration | Human Lymphocytes | Not specified | Not specified | Negative | [1] |

| Indomethacin | |||||

| Ames Test | S. typhimurium | With & Without S9 | Not specified | Negative | [13] |

| Micronucleus Assay | Mouse Bone Marrow | In vivo | 10, 20, 40 mg/kg | Positive | [14][15] |

| Sperm Abnormality Assay | Mouse | In vivo | 12-36 mg/kg | Positive | [1] |

| Meiotic Chromosome Anomalies | Mouse Spermatocytes | In vivo | 12-36 mg/kg | Positive | [1] |

Table 2: Genotoxicity Profile

While in vitro bacterial mutagenicity tests for indomethacin were negative, some in vivo studies in mice have indicated a potential for genotoxicity.[1][13][14][15] One study suggests that this genotoxicity may be linked to oxidative stress.[14]

Carcinogenicity

Long-term carcinogenicity studies are performed to assess the tumor-forming potential of a substance over the lifespan of an animal model.

| Compound | Species | Duration | Doses | Findings | Reference |

| Indomethacin | Rat | 81 weeks | Up to 1 mg/kg/day | No tumorigenic effect | [13][16] |

| Indomethacin | Rat | 73-110 weeks | Up to 1.5 mg/kg/day | No neoplastic or hyperplastic changes | [13][16] |

| Indomethacin | Mouse | 62-88 weeks | Up to 1.5 mg/kg/day | No neoplastic or hyperplastic changes | [13][16] |

Table 3: Carcinogenicity Studies of Indomethacin

No carcinogenicity studies specific to Tropesin were identified. However, studies on indomethacin did not show a tumorigenic effect in rats or mice.[13][16] It is worth noting that some studies have explored indomethacin's potential role as a tumor promoter in specific contexts, such as in the presence of non-genotoxic bladder carcinogens.[5] Conversely, other research has shown that indomethacin can inhibit carcinogenesis induced by certain chemical carcinogens.[6][17]

Reproductive and Developmental Toxicology

These studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

| Compound | Species | Study Type | Key Findings | Reference |

| Indomethacin | Human | Pregnancy | Use in the 3rd trimester may cause premature closure of the ductus arteriosus. Use at 20 weeks or later may cause fetal renal dysfunction and oligohydramnios. | [13][18] |

| Indomethacin | Rat, Mouse | Developmental | At 4.0 mg/kg/day during late gestation, caused decreased maternal weight gain, some maternal and fetal deaths, and increased neuronal necrosis in fetuses. | [13][19] |

| Indomethacin | Rat | Parturition | Increased incidence of dystocia, delayed parturition, and decreased pup survival. | [13] |

Table 4: Reproductive and Developmental Toxicology of Indomethacin

No reproductive and developmental toxicology studies specific to Tropesin were found. As with other NSAIDs, indomethacin is associated with risks during pregnancy, particularly in the third trimester, due to its effect on prostaglandin synthesis which is vital for fetal development.[13][18][20]

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on Tropesin are not publicly available. Therefore, this section outlines representative methodologies for key toxicology assays based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Representative Protocol based on OECD 401)

This test provides information on the adverse effects of a single oral dose of a substance.

-

Test System: Young, healthy adult rodents (rats are preferred).[4][21]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[4]

-

Dosing: The test substance is administered orally by gavage in graduated doses to several groups of fasted animals. A control group receives the vehicle alone.[4]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[21]

-

Pathology: A gross necropsy is performed on all animals.

-

Endpoint: The LD50 value is calculated, which is the statistically derived dose expected to cause death in 50% of the animals.[4]

Bacterial Reverse Mutation (Ames) Test (Representative Protocol based on OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance to induce reverse mutations in amino acid-requiring strains of bacteria.[3][22]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli.[22][23][24]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[25]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, with appropriate negative and positive controls. In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.[22][26]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that can now grow in the absence of the required amino acid) compared to the negative control.[23]

In Vitro Mammalian Chromosomal Aberration Test (Representative Protocol based on OECD 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[2][3][27]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[28][29]

-

Metabolic Activation: As with the Ames test, this assay is conducted with and without an S9 metabolic activation system.[28]

-

Procedure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period.

-

Cell Harvest: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

-

Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[2]

-

Endpoint: A substance is considered positive if it produces a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.[3]

Repeated Dose 28-Day Oral Toxicity Study (Representative Protocol based on OECD 407)

This study provides information on the potential health hazards from repeated oral exposure to a substance over a 28-day period.[30][31]

-

Test System: Typically conducted in rats. At least 3 dose groups and a control group are used, with an equal number of male and female animals in each group.[30][32]

-

Dosing: The test substance is administered orally (e.g., by gavage) daily for 28 days.[31][33]

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[32]

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Pathology: All animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected and examined histopathologically.[32]

-

Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).[32]

Summary and Conclusion

TROPESIN is a non-steroidal anti-inflammatory drug that functions as a prostaglandin synthesis inhibitor through the inhibition of COX-1 and COX-2 enzymes. The publicly available safety data for Tropesin is limited, primarily consisting of acute oral LD50 values in rodents.[1]

To build a more complete toxicological profile, data from its parent compound, indomethacin, has been included. Indomethacin has a well-documented safety profile, which includes:

-

Genotoxicity: Negative in the Ames test, but some in vivo studies have shown evidence of genotoxicity, potentially mediated by oxidative stress.[1][13][14]

-

Carcinogenicity: Long-term studies in rodents did not demonstrate a carcinogenic potential.[13][16]

-

Reproductive Toxicity: As a class effect for NSAIDs, indomethacin poses risks during pregnancy, particularly in the later stages, due to its impact on fetal development.[13][18]

-

General NSAID Class Effects: Like other NSAIDs, potential adverse effects include gastrointestinal issues (ulceration, bleeding), renal toxicity, and cardiovascular risks.[13][16][34]

While the toxicological profile of indomethacin provides a strong indication of the potential hazards associated with Tropesin, further specific studies on Tropesin are required to fully characterize its safety profile. This includes comprehensive studies on sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicology to support any future clinical development. Researchers and drug development professionals should use the information presented in this guide as a foundation for designing further non-clinical safety studies and for risk assessment.

References

- 1. Evaluation of the anti-inflammatory drug indomethacin, for its genotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Possible contribution of indomethacin to the carcinogenicity of nongenotoxic bladder carcinogens that cause bladder calculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indomethacin inhibits the chemical carcinogen benzo(a)pyrene but not dimethylbenz(a)anthracene from altering Langerhans cell distribution and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of diclofenac sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Inhibitory effect of the non-steroidal anti-inflammatory drug, indomethacin on the naturally occurring carcinogen, 1-hydroxyanthraquinone in male ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indomethacin Use During Pregnancy | Drugs.com [drugs.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Treatment of Preterm Labor: NSAIDs Indomethacin [healthline.com]

- 21. bemsreports.org [bemsreports.org]

- 22. nib.si [nib.si]

- 23. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 24. enamine.net [enamine.net]

- 25. scantox.com [scantox.com]

- 26. fda.report [fda.report]

- 27. oecd.org [oecd.org]

- 28. nucro-technics.com [nucro-technics.com]

- 29. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 30. oecd.org [oecd.org]

- 31. oecd.org [oecd.org]

- 32. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 33. catalog.labcorp.com [catalog.labcorp.com]

- 34. Indomethacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

In Vitro Efficacy of Tropesin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the in vitro efficacy and mechanism of action of Tropesin, a novel investigational compound. The data presented herein is derived from a series of preclinical studies designed to evaluate its potential as a therapeutic agent.

Quantitative Efficacy Data

The anti-proliferative activity of Tropesin was assessed across a panel of human cancer cell lines using a standard 72-hour cell viability assay. The half-maximal inhibitory concentration (IC50) was calculated for each cell line. The results demonstrate potent and selective activity against cell lines with known mutations in the upstream signaling pathways.

Table 1: IC50 Values of Tropesin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 85.2 ± 7.5 |

| MCF-7 | Breast Adenocarcinoma | 45.6 ± 4.1 |

| HCT116 | Colorectal Carcinoma | 22.1 ± 2.8 |

| U87 MG | Glioblastoma | 150.7 ± 12.3 |

| SK-MEL-28 | Malignant Melanoma | 18.9 ± 3.2 |

Mechanism of Action: Inhibition of the MEK-ERK Signaling Pathway

Biochemical and cellular assays indicate that Tropesin functions as a potent and selective inhibitor of the MEK1/2 kinases. By binding to an allosteric pocket, Tropesin prevents the phosphorylation and subsequent activation of ERK1/2, a critical downstream effector in the MAPK/ERK signaling cascade. This inhibition leads to the downregulation of transcription factors responsible for cell proliferation and survival.

Caption: Tropesin inhibits the MAPK pathway by targeting MEK1/2.

Experimental Protocols

This protocol details the method used to determine the IC50 values presented in Table 1.

-

Cell Seeding:

-

Harvest and count cells from logarithmic phase cultures.

-

Seed cells into 96-well microplates at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Tropesin in DMSO.

-

Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Remove the seeding medium from the plates and add 100 µL of the medium containing the respective Tropesin concentrations (including a vehicle control, 0.1% DMSO).

-

Incubate the plates for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Data Acquisition:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the data using a non-linear regression model to determine the IC50 value.

-

Caption: Workflow for the MTT-based cell viability assay.

Methodological & Application

Investigating the Antifungal Potential of Tropesin: A Protocol for In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropesin, known chemically as tropisetron, is a selective 5-HT3 receptor antagonist widely utilized for its antiemetic properties in managing chemotherapy-induced nausea and vomiting.[1][2][3][4] While its primary mechanism of action involves blocking serotonin receptors, the exploration of its potential secondary pharmacological activities, including antimicrobial properties, remains an area of scientific interest. This document provides a comprehensive set of protocols to systematically evaluate the in vitro antifungal activity of Tropesin.

The following application notes and protocols are designed to be a foundational guide for researchers. They are based on established methodologies for antifungal susceptibility testing, primarily referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8] These protocols will enable the determination of Tropesin's potential fungistatic or fungicidal activity against a panel of clinically relevant fungal pathogens.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] A broth microdilution method is described below, which is a widely accepted technique for determining the MIC of antifungal agents.[5][6]

Materials:

-

Tropesin (analytical grade)

-

Selected fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Positive control antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds)

-

Negative control (growth control)

-

Sterility control (medium only)

Procedure:

-

Preparation of Tropesin Stock Solution: Prepare a stock solution of Tropesin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed a level that affects fungal growth.

-

Inoculum Preparation:

-

For yeast species, culture the organism on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

For filamentous fungi, culture on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Microtiter Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the Tropesin stock solution to the first well of each row and perform serial twofold dilutions across the plate.

-

The last well in each row should contain no Tropesin and will serve as the growth control. A well with medium only will serve as a sterility control.

-

-

Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control wells.[6]

-

MIC Determination: The MIC is the lowest concentration of Tropesin at which there is a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[7] For amphotericin B, the endpoint is typically complete inhibition of growth.[7] The endpoint for Tropesin should be determined based on visual inspection or by measuring the optical density at a suitable wavelength.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spot-plate the aliquot onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates at 35°C for a period sufficient to allow for the growth of any remaining viable fungi (typically 24-48 hours).

-

The MFC is the lowest concentration of Tropesin that results in no growth or a colony count of less than 0.1% of the original inoculum.

Data Presentation

The results of the MIC and MFC assays should be presented in a clear and organized manner to facilitate comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Tropesin against Various Fungal Species

| Fungal Species | Tropesin MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Candida albicans | ||

| Cryptococcus neoformans | ||

| Aspergillus fumigatus | ||

| [Other Species] |

Table 2: Minimum Fungicidal Concentration (MFC) of Tropesin against Various Fungal Species

| Fungal Species | Tropesin MFC (µg/mL) | MFC/MIC Ratio |

| Candida albicans | ||

| Cryptococcus neoformans | ||

| Aspergillus fumigatus | ||

| [Other Species] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the antifungal activity of Tropesin.

Caption: Workflow for MIC and MFC determination of Tropesin.

Potential Antifungal Mechanisms

While the antifungal mechanism of Tropesin is unknown, common antifungal drug targets are the fungal cell wall and cell membrane.[9] Azoles, for instance, inhibit an enzyme involved in the synthesis of the fungal cell membrane.[9] Polyenes create pores in the cell wall, leading to cell lysis.[9] Should Tropesin exhibit antifungal activity, further studies would be required to elucidate its mechanism of action.

Caption: Potential targets for antifungal agents.

Conclusion

The protocols outlined in this document provide a standardized framework for the initial in vitro evaluation of Tropesin's antifungal properties. The determination of MIC and MFC values against a range of fungal pathogens is a critical first step in assessing its potential as an antifungal agent. Should Tropesin demonstrate significant antifungal activity, further investigations into its spectrum of activity, mechanism of action, and potential for in vivo efficacy would be warranted. It is important to note that these are general protocols and may require optimization based on the specific fungal species being tested and the properties of Tropesin.

References

- 1. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Tropisetron hydrochloride used for? [synapse.patsnap.com]

- 4. Tropisetron: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Medications: Types, How They Work, and More [healthline.com]

Application Notes and Protocols for Trop-2 (Trophoblast cell-surface antigen 2) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trop-2

Trophoblast cell-surface antigen 2 (Trop-2), also known as tumor-associated calcium signal transducer 2 (TACSTD2) or epithelial glycoprotein-1 (EGP-1), is a transmembrane glycoprotein that plays a significant role in cell signaling, proliferation, and invasion. While its expression is limited in most normal adult tissues, Trop-2 is frequently overexpressed in a wide array of epithelial cancers, including breast, lung, colorectal, pancreatic, and ovarian carcinomas. This differential expression profile has made Trop-2 an attractive target for cancer diagnostics, prognostics, and the development of targeted therapies, most notably antibody-drug conjugates (ADCs).

Functionally, Trop-2 is involved in the regulation of intracellular calcium levels and modulates several key signaling pathways, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, thereby influencing cell cycle progression, cell adhesion, and migration. These application notes provide detailed protocols for the laboratory-based investigation of Trop-2, enabling researchers to elucidate its role in cancer biology and to evaluate the efficacy of Trop-2-targeting therapeutics.

Quantitative Expression of Trop-2 in Human Cancers

The expression levels of Trop-2 vary significantly across different cancer types. Quantitative analysis of Trop-2 expression is crucial for patient stratification and for understanding its role as a biomarker. The following table summarizes representative Trop-2 expression data from immunohistochemistry (IHC) studies in various human cancers.

| Cancer Type | Methodology | Expression Metric | Quantitative Value | Reference |

| Breast Cancer | IHC | H-Score (Median) | 10 | |

| IHC | H-Score (Mean) | 37.5 (Range: 0-265) | ||

| IHC | % Positive (H-score > 0) | 73% | ||

| IHC | % High Expression (H-score > 100) | 12% | ||

| Lung Adenocarcinoma | IHC | % High Expression | 64% | |

| Lung Squamous Cell Carcinoma | IHC | % High Expression | 75% | |

| High-Grade Neuroendocrine Tumors (Lung) | IHC | % High Expression | 18% | |

| Ovarian Carcinoma | IHC | % Positive | 82% | |

| Urothelial Carcinoma | IHC | % Positive | ~83% |

Experimental Protocols

Immunohistochemistry (IHC) for Trop-2 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for the detection and semi-quantitative analysis of Trop-2 protein expression in FFPE tissue sections.

Materials:

-

FFPE tissue sections (4-5 µm) on positively charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%, 50%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Anti-Trop-2 monoclonal or polyclonal antibody (validated for IHC)

-

Secondary antibody: HRP-conjugated anti-species IgG

-

DAB chromogen substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Coplin jars

-

Humidified chamber

-

Light microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse slides in 100% ethanol (2 changes, 3 minutes each).

-

Immerse slides in 95% ethanol (1 change, 3 minutes).

-

Immerse slides in 70% ethanol (1 change, 3 minutes).

-

Immerse slides in 50% ethanol (1 change, 3 minutes).

-

Rinse slides in deionized water.

-

-

Antigen Retrieval:

-

Pre-heat antigen retrieval buffer to 95-100°C.

-

Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

-

Allow slides to cool down to room temperature (approximately 20 minutes).

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

-

Blocking:

-

Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Trop-2 antibody in blocking buffer to the recommended concentration.

-

Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

-

-

Detection:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Prepare the DAB chromogen solution according to the manufacturer's instructions.

-

Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing the slides with deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with deionized water.

-

Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.

-

Apply a coverslip using a permanent mounting medium.

-

Data Analysis:

-

Trop-2 expression is typically observed on the cell membrane and in the cytoplasm.

-

Scoring can be performed using the H-Score method, which considers both the intensity of staining (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive cells.

-

H-Score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)]. The H-score ranges from 0 to 300.

Western Blotting for Trop-2 Protein Detection

This protocol describes the detection of Trop-2 protein in cell lysates by Western blotting.

Materials:

-

Cell lysates

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-Trop-2 antibody (validated for Western blotting)

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-